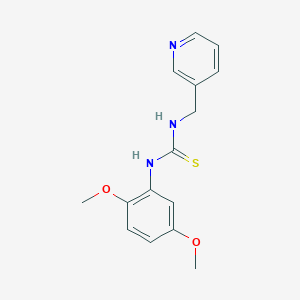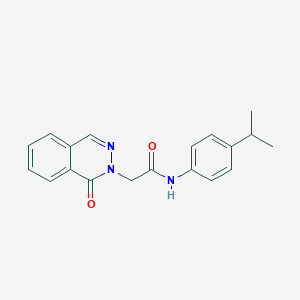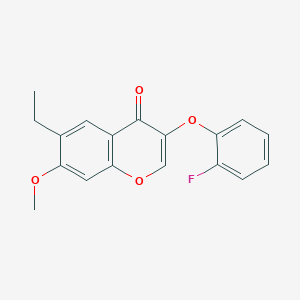
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one, also known as EFCM, is a synthetic flavone derivative that has gained significant attention due to its potential applications in scientific research. This compound is known to exhibit several biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用机制
The mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one is not fully understood. However, it has been suggested that 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one exerts its biological activities by modulating various signaling pathways. For example, 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. Additionally, 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been reported to exhibit several biochemical and physiological effects. For example, it has been shown to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been reported to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been shown to scavenge free radicals and reduce oxidative stress.
实验室实验的优点和局限性
One of the major advantages of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one is its potential applications in scientific research. It exhibits several biological activities and can be used to study various signaling pathways involved in inflammation, cancer, and oxidative stress. Additionally, 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one is relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations associated with the use of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one in lab experiments. For example, the mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, the toxicity and pharmacokinetics of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one are not well characterized, and more studies are needed to determine its safety and efficacy.
未来方向
There are several future directions for the study of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one and its potential applications in cancer therapy. Furthermore, the safety and efficacy of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one need to be further characterized, and more studies are needed to determine its pharmacokinetics and toxicity.
合成方法
The synthesis of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one involves the reaction of 6-ethyl-4H-chromen-4-one with 2-fluorophenol and sodium hydride in the presence of dimethylformamide. The reaction mixture is then heated at 120°C for several hours to form the desired product. This method has been reported to yield 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one in good to excellent yields with high purity.
科学研究应用
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been reported to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
属性
IUPAC Name |
6-ethyl-3-(2-fluorophenoxy)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO4/c1-3-11-8-12-16(9-15(11)21-2)22-10-17(18(12)20)23-14-7-5-4-6-13(14)19/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLYDOGXMDUYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


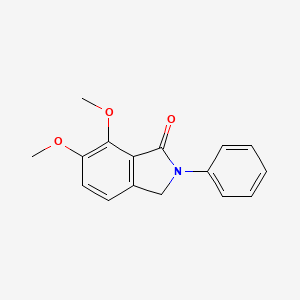
![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)
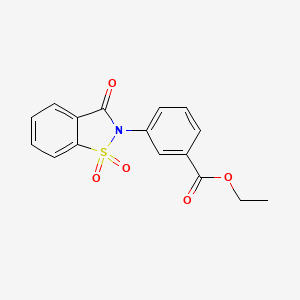
![methyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5727025.png)
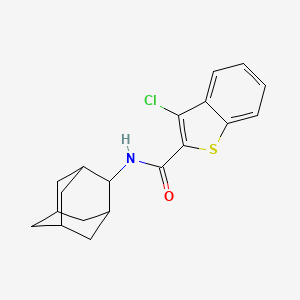
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5727046.png)

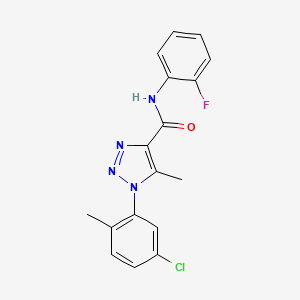
![1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5727082.png)
![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B5727097.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5727107.png)
